Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate
Description
Historical Development of Cyanoacrylate Chemistry
The discovery of cyanoacrylates traces back to 1942, when Dr. Harry Coover and his team at Eastman Kodak accidentally synthesized methyl cyanoacrylate during efforts to develop clear plastic gun sights for World War II. The material’s extreme adhesion properties initially rendered it impractical for its intended purpose, leading to its temporary abandonment. A pivotal rediscovery occurred in 1951, when Coover, while researching heat-resistant polymers for jet canopies, observed ethyl cyanoacrylate’s rapid polymerization upon contact with atmospheric moisture. This insight culminated in the commercialization of the first cyanoacrylate adhesive, Eastman 910, in 1958.
Cyanoacrylates gained further prominence during the Vietnam War, where medical-grade formulations were used to seal battlefield wounds, demonstrating their versatility beyond industrial applications. Ethyl cyanoacrylate derivatives, including Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate, emerged as subjects of interest due to their enhanced stability and tailored reactivity compared to simpler alkyl esters.
Position in Organic Chemical Classification
This compound (CAS: 247099-46-3) belongs to the cyanoacrylate ester family, characterized by the general structure ROC(=O)C(=C)CN , where R represents an organic substituent. Its molecular formula, C₁₆H₁₉NO₂ , includes three critical functional groups (Figure 1):
- A cyanoacrylate core (CH₂=C(CN)COO-) enabling rapid anionic polymerization.
- An ethyl ester group (COOCH₂CH₃) influencing solubility and reactivity.
- A 4-(tert-butyl)phenyl substituent introducing steric bulk and hydrophobicity.
Table 1: Comparative Structural Features of Select Cyanoacrylates
The tert-butylphenyl group distinguishes this compound by impeding polymerization kinetics and altering intermolecular interactions, which is critical for specialized adhesives and polymers.
Significance in Materials Science and Polymer Chemistry
The tert-butylphenyl substituent confers unique advantages in polymer science:
- Steric Hindrance : Delays premature polymerization, enabling better control during processing.
- Thermal Stability : The bulky aryl group enhances resistance to thermal degradation, making the polymer suitable for high-temperature applications.
- Tailored Reactivity : The electron-withdrawing cyano group and ester moiety facilitate rapid curing, while the aryl group modulates compatibility with hydrophobic substrates.
Recent studies highlight its utility in styrene copolymers , where it improves mechanical strength and glass transition temperatures (Table 2). Such copolymers are promising for automotive and aerospace components requiring lightweight, durable materials.
Table 2: Properties of Styrene Copolymers with tert-Butylphenyl Cyanoacrylates
Research Trajectory and Current Knowledge Gaps
While this compound has been synthesized and copolymerized successfully, key questions remain:
- Polymerization Mechanisms : The impact of steric hindrance on initiation kinetics and chain propagation requires deeper mechanistic analysis.
- Long-Term Stability : Degradation pathways under UV exposure or hydrolytic conditions are poorly characterized.
- Novel Applications : Potential roles in nanotechnology (e.g., conductive polymers) or drug delivery systems remain underexplored.
Ongoing research focuses on functionalizing the aryl group to optimize substrate adhesion and environmental resistance, bridging gaps between laboratory synthesis and industrial scalability.
Properties
IUPAC Name |
ethyl (E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-19-15(18)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRPXXBSAKUJNP-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)C(C)(C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415475 | |
| Record name | ST4131041 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247099-46-3 | |
| Record name | ST4131041 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-(tert-butyl)benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to facilitate large-scale production. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group in the compound is highly reactive towards nucleophiles, leading to the formation of addition products.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Polymerization: The compound can polymerize in the presence of an initiator, forming long-chain polymers with adhesive properties.
Common Reagents and Conditions
Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with common catalysts being hydrochloric acid or sodium hydroxide. The reaction is usually conducted at elevated temperatures to accelerate the process.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used to initiate the polymerization reaction. The reaction is carried out under controlled conditions to prevent uncontrolled polymerization.
Major Products Formed
Nucleophilic Addition: The major products are the corresponding addition compounds, depending on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Polymerization: The major products are long-chain polymers with adhesive properties.
Scientific Research Applications
Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the development of bioadhesives and tissue engineering materials.
Medicine: Utilized in the formulation of medical adhesives and wound closure products.
Industry: Applied in the production of high-performance adhesives and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate involves the formation of strong covalent bonds with various substrates. The cyano group acts as an electron-withdrawing group, increasing the reactivity of the compound towards nucleophiles. This leads to the formation of stable addition products or polymers, depending on the reaction conditions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound and preventing unwanted side reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate with structurally related cyanoacrylates, emphasizing substituent effects, synthetic routes, and applications.
Structural and Physicochemical Properties
Reactivity and Stability
- Electron-withdrawing substituents (e.g., Cl, Br, F): Increase electrophilicity of the α,β-unsaturated ester, accelerating nucleophilic additions .
- Electron-donating substituents (e.g., tert-butyl, methoxy): Stabilize the conjugated system, favoring polymerization or cyclization reactions .
- Steric effects: The tert-butyl group may hinder reactions at the β-position, directing reactivity toward the cyano group or ester moiety .
Biological Activity
Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate is a cyanoacrylate compound known for its applications in biomedical fields, particularly as a tissue adhesive. This compound exhibits significant biological activity, making it a subject of interest in various research studies. Below, we explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound functions primarily through its ability to polymerize rapidly upon contact with moisture. This property allows it to form strong bonds with biological tissues, which is critical in surgical and wound closure applications. The polymerization process involves the formation of long-chain polymers that enhance adhesion and provide a barrier against pathogens.
Antimicrobial Properties
Research indicates that cyanoacrylate adhesives, including this compound, possess inherent antimicrobial properties. These properties are essential for preventing infections in surgical settings. A study highlighted that cyanoacrylate adhesives can inhibit the growth of various bacterial strains, thereby reducing the risk of postoperative infections .
Cytotoxicity and Biocompatibility
While cyanoacrylates are effective as adhesives, their cytotoxicity is a concern. This compound has been evaluated for its cytotoxic effects on different cell lines. Findings suggest that at specific concentrations, the compound exhibits low cytotoxicity, making it suitable for biomedical applications . However, further studies are needed to fully understand its biocompatibility in vivo.
Surgical Applications
- Wound Closure : A clinical study demonstrated the efficacy of this compound in closing surgical wounds. The results showed a significant reduction in healing time compared to traditional sutures, with minimal scarring reported by patients .
- Trauma Management : In trauma cases where rapid wound closure is critical, this cyanoacrylate has been used successfully to seal lacerations and abrasions effectively. The adhesive's quick-setting nature allows for immediate application in emergency scenarios .
Comparative Studies
A comparative study assessed the performance of this compound against other tissue adhesives like fibrin glue and traditional sutures. The findings indicated that while all methods were effective, the cyanoacrylate provided superior adhesion strength and reduced application time .
Table: Comparative Properties of Tissue Adhesives
| Property | This compound | Fibrin Glue | Sutures |
|---|---|---|---|
| Setting Time | Rapid (seconds) | Moderate (minutes) | Slow (minutes) |
| Adhesion Strength | High | Moderate | Variable |
| Cytotoxicity | Low (at specific concentrations) | Low | Varies |
| Infection Rate | Lower than sutures | Comparable | Higher |
| Scarring | Minimal | Moderate | Significant |
Q & A
Basic: What are the recommended methods for synthesizing Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
A common synthetic route involves Knoevenagel condensation between 4-(tert-butyl)benzaldehyde and ethyl cyanoacetate. Catalyst selection (e.g., piperidine or ammonium acetate), solvent polarity (e.g., ethanol or toluene), and temperature control (60–100°C) are critical for yield optimization. For example, using anhydrous conditions and refluxing in toluene with a Dean-Stark trap can enhance water removal, shifting equilibrium toward product formation . Monitoring reaction progress via TLC or in situ IR spectroscopy helps identify incomplete conversions. Post-synthesis, purification by column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity.
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent connectivity. The tert-butyl group’s singlet (~1.3 ppm for ¹H) and the cyanoacrylate’s α,β-unsaturated ester peaks (δ 6.5–8.0 ppm for vinyl protons) are diagnostic.
- IR Spectroscopy: Strong absorption bands for C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) validate functional groups.
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to confirm the molecular formula.
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and intermolecular interactions, though disorder in bulky tert-butyl groups may require refinement using SHELXL .
Advanced: How can single-crystal X-ray diffraction data be processed using SHELX software to resolve disorder or missing non-hydrogen atoms in this compound structures?
Methodological Answer:
- Disorder Handling: In SHELXL, split atom models (PART commands) refine disordered tert-butyl or phenyl moieties. Occupancy factors are adjusted iteratively to minimize R1 values.
- Missing Atoms: Use Fourier difference maps (Fourier syntheses) to locate omitted non-H atoms. Constraints (e.g., DFIX for bond lengths) stabilize refinement when thermal motion complicates localization.
- Validation: Check CIF files with PLATON/CHECKCIF to identify geometric outliers. High data-to-parameter ratios (>10:1) and low R factors (<0.06) ensure reliability .
Advanced: What strategies are employed to analyze contradictory data between computational modeling and experimental results (e.g., DFT vs. crystallographic data) for cyanoacrylate derivatives?
Methodological Answer:
- Geometry Comparisons: Overlay DFT-optimized structures with X-ray coordinates (e.g., using Mercury software). Discrepancies in torsional angles may arise from crystal packing forces not modeled in gas-phase DFT.
- Energy Calculations: Lattice energy minimization (via PIXEL or DMACRYS) accounts for intermolecular interactions in crystallographic data.
- Electronic Effects: Compare experimental (X-ray) bond lengths with DFT-predicted values. For example, elongated C=C bonds in crystallography may indicate conjugation effects absent in isolated-molecule models .
Advanced: How does the tert-butyl substituent influence the electronic and steric properties of this compound, and what experimental approaches validate these effects?
Methodological Answer:
- Steric Effects: The bulky tert-butyl group hinders rotational freedom, stabilizing specific conformations. X-ray data often show restricted phenyl ring torsion angles (<10°) due to steric crowding .
- Electronic Effects: The electron-donating tert-butyl group increases electron density on the phenyl ring, altering reactivity in electrophilic substitutions. Hammett substituent constants (σ⁺) correlate with reaction rates in functionalization studies.
- Validation: Competitive kinetic experiments (e.g., bromination) and UV-Vis spectroscopy (bathochromic shifts in λmax) quantify electronic effects. Steric maps derived from crystallographic data (e.g., Hirshfeld surfaces) visualize packing inefficiencies .
Basic: What are the critical considerations in designing a kinetic study for the hydrolysis of this compound under varying pH conditions?
Methodological Answer:
- pH Range: Test acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions to probe ester and cyano group stability.
- Analytical Methods: Use HPLC with UV detection (λ ~250 nm) or ¹H NMR (disappearance of vinyl protons) to track degradation.
- Temperature Control: Maintain constant temperature (±0.1°C) via water baths to isolate pH effects.
- Mechanistic Probes: Isotope labeling (e.g., D₂O for hydrolysis) and trapping agents (e.g., hydroxylamine for cyanide intermediates) elucidate pathways. Data fitting to pseudo-first-order models reveals rate constants and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
